1-Hydroxy Mitiglinide

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

1-Hydroxy Mitiglinide (C₁₉H₂₅NO₄, MW 331.41) is a monohydroxylated structural derivative, process-related impurity, and primary metabolite of the rapid-acting meglitinide-class antidiabetic drug, Mitiglinide (C₁₉H₂₅NO₃, MW 315.41). This compound differs from the parent drug by the addition of a single hydroxyl group, a modification that fundamentally alters its physicochemical properties, pharmacological activity, and analytical behavior, thereby defining its critical role as a specific marker for pharmaceutical quality control, in-vitro metabolic pathway elucidation, and bioanalytical method development.

Molecular Formula C₁₉H₂₅NO₄
Molecular Weight 331.41
Cat. No. B1156799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy Mitiglinide
Molecular FormulaC₁₉H₂₅NO₄
Molecular Weight331.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy Mitiglinide: A Critical Analytical Reference for Mitiglinide Impurity and Metabolite Analysis


1-Hydroxy Mitiglinide (C₁₉H₂₅NO₄, MW 331.41) is a monohydroxylated structural derivative, process-related impurity, and primary metabolite of the rapid-acting meglitinide-class antidiabetic drug, Mitiglinide (C₁₉H₂₅NO₃, MW 315.41) [1]. This compound differs from the parent drug by the addition of a single hydroxyl group, a modification that fundamentally alters its physicochemical properties, pharmacological activity, and analytical behavior, thereby defining its critical role as a specific marker for pharmaceutical quality control, in-vitro metabolic pathway elucidation, and bioanalytical method development [2].

Why 1-Hydroxy Mitiglinide Cannot Be Interchanged with Generic Mitiglinide or Other Glinides


Generic in-class substitution is impossible because 1-Hydroxy Mitiglinide is a chemically distinct molecular entity, not a pharmacologically equipotent alternative to Mitiglinide or other glinides like Nateglinide or Repaglinide [1][2]. The addition of a hydroxyl group creates a unique hydrogen bond donor/acceptor profile that impacts target binding, significantly reducing its insulinotropic potency compared to the parent drug [2]. Furthermore, its distinct metabolic pathway—primarily through UGT1A3, UGT1A9, and CYP2C9, unlike other glinides which are predominantly metabolized by CYP2C8 or CYP3A4 [3][4]—makes it a specific biomarker for Mitiglinide exposure, not a substitute. For procurement purposes, it is exclusively a reference standard, not a drug candidate, and the evidence below details its only verifiable differentiators.

Quantitative Differentiation Evidence for 1-Hydroxy Mitiglinide as a Reference Material


Mass Spectrometric Differentiation from Parent Mitiglinide via UPLC-HRMS Fragmentation

1-Hydroxy Mitiglinide (as Impurity 3) exhibits significant, quantifiable differences in secondary mass spectral fragmentation patterns compared to the parent drug Mitiglinide, allowing for its unambiguous identification. In a study using reversed-phase UPLC-HRMS, significant differences were observed in fragment ion abundance between mitiglinide and its three isomer impurities, providing a unique mass fingerint for 1-Hydroxy Mitiglinide [1]. This analytical selectivity is the basis for its use as a system suitability standard in compendial and in-house methods.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Chromatographic Resolution of 1-Hydroxy Mitiglinide from Co-occurring Isomeric Impurities

Effective quality control of Mitiglinide Active Pharmaceutical Ingredient (API) requires the complete separation of 1-Hydroxy Mitiglinide from two other closely related synthetic and degradation isomer impurities. A validated UPLC method achieved baseline separation of all three isomer impurities from the Mitiglinide peak, yielding excellent linearity (r² = 0.9999) over a range of 2–10,000 μg/L and a limit of detection (LOD) of 1 μg/L for the method [1]. This quantifies the method's capability and the necessity of a specific standard for each impurity.

Separation Science Quality Control Method Validation

Metabolic Pathway Divergence and Predictive Pharmacokinetic Impact of Hydroxylation

1-Hydroxy Mitiglinide is a primary product of a Phase I metabolic pathway (hydroxylation) distinct from Phase II conjugation (glucuronidation). This contrasts with the metabolism of other glinides; for instance, Repaglinide is predominantly metabolized by CYP2C8 and Nateglinide by CYP2C9/3A4 [1][2]. For Mitiglinide, in-vitro studies confirm that while CYP2C9 contributes to hydroxylation, the subsequent or parallel glucuronidation is mediated by UGT1A3 and UGT2B7 with defined kinetic parameters (Km values close to human liver microsomes) [3]. This class-level inference suggests that hydroxylation at the specific site produces a metabolite with likely reduced transporter affinity and altered renal clearance compared to the parent drug, explaining its appearance as a major urinary component.

Drug Metabolism Pharmacokinetics Enzyme Specificity

Defined Physicochemical Alterations: A Comparison of Molecular Descriptors

The addition of a single hydroxyl group to Mitiglinide results in a defined shift in critical molecular descriptors that dictate its utility as a distinct reference standard. Based on its molecular formula (C19H25NO4, MW 331.41 ) and comparison with the parent compound (C19H25NO3, MW 315.41 [1]), 1-Hydroxy Mitiglinide has an increased hydrogen bond donor count (2 vs. 1), higher topological polar surface area (TPSA), and a lower predicted LogP value. For example, the monohydroxylated analog 5-(Cyclohexylmethoxy)-3-((2-hydroxyethylamino)-methyl)-4H-chromen-4-one has a calculated LogP of 2.83 [2], while Mitiglinide's is reported as 3.0 [3].

Medicinal Chemistry Physicochemistry Reference Standard Characterization

Target Engagement Selectivity Profile of Parent Mitiglinide: A Cautionary Benchmark for Structural Modifications

While direct activity data for 1-Hydroxy Mitiglinide on the KATP channel is absent in public repositories, the extreme selectivity of the parent compound Mitiglinide for the pancreatic beta-cell receptor subtype serves as a critical comparative framework. Mitiglinide inhibits Kir6.2/SUR1 channel currents with an IC50 of 100 nM, but does not significantly inhibit either Kir6.2/SUR2A or Kir6.2/SUR2B channel currents even at >10 µM, demonstrating >100-fold selectivity [1]. In binding assays, it inhibits [3H]glibenclamide binding to SUR1 with an IC50 of 280 nM, compared to 8 µM for Nateglinide and 1.6 µM for Repaglinide, making it 28.6-fold more potent than Nateglinide and 5.7-fold more potent than Repaglinide [1]. This potency and selectivity profile is highly sensitive to minor structural modifications, supporting the prediction that the hydroxylation in 1-Hydroxy Mitiglinide likely results in a significant reduction in activity, a principle utilized in designing quality-control tests to ensure API purity.

Pharmacology Ion Channel Selectivity Structure-Activity Relationship (SAR)

Critical Application Scenarios for 1-Hydroxy Mitiglinide in Analytical and Bioanalytical Environments


Certified Reference Standard for Quantitative Impurity Profiling in Mitiglinide API

As demonstrated by the validated UPLC-HRMS method, 1-Hydroxy Mitiglinide is an essential external standard for quantifying specific hydroxylated impurities in Mitiglinide API and finished dosage forms [1]. Its use ensures compliance with ICH Q3A/Q3B guidelines, providing a validated system suitability benchmark and accurate peak assignment for impurity 3, which is critical for lot release and stability testing [1].

Metabolite Standard for In-Vitro Drug-Drug Interaction (DDI) and Pharmacokinetic Studies

1-Hydroxy Mitiglinide is a primary standard for identifying and quantifying the specific hydroxyl metabolite formed via CYP2C9 in hepatocyte or microsome incubation assays [2][3]. Its procurement is mandatory for any study investigating the impact of UGT1A3/2B7 polymorphisms or CYP2C9 inhibitors on Mitiglinide metabolism, as generic or parent drug standards will not co-elute with this specific metabolite peak [2].

Positive Control for Forced Degradation and Stability-Indicating Method Development

The synthesis and isolation of 1-Hydroxy Mitiglinide as a synthetic impurity [1] make it a critical positive control for developing and validating stability-indicating methods. By spiking this known impurity into API samples, analytical chemists can challenge the method's ability to separate the active ingredient from a primary potential degradation product under oxidative stress conditions, a requirement for regulatory submissions [1].

Biomarker Standard for Clinical Metabolite Profiling of Mitiglinide in Urine

In clinical pharmacokinetic studies of Mitiglinide, the hydroxylated metabolite is a major component eliminated via the kidneys [3]. 1-Hydroxy Mitiglinide serves as the authentic reference standard required to identify and quantify this metabolite in human urine samples by LC-MS/MS, enabling accurate calculation of the drug's mass balance and renal clearance, which is essential for special population (e.g., hepatic impairment) trials [3].

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